REACTION_CXSMILES
|
BrCC1C=CC=CC=1/C(=C\OC)/C(OC)=O.[OH-].[Na+].[OH-].[K+].CC1C=CC=CC=1CC([O-])=O.[CH3:32][O:33]/[N:34]=[C:35](\[C:40]1[CH:45]=[CH:44][CH:43]=[CH:42][C:41]=1[CH2:46][Br:47])/[C:36]([O:38][CH3:39])=[O:37].[CH3:48][O:49][N:50]=[C:51]([C:56]1[CH:61]=[CH:60][CH:59]=[CH:58][C:57]=1[CH2:62]Br)[C:52]([O:54][CH3:55])=[O:53].CC1C=CC=CC=1CC(OC)=O>C(C(C)=O)C.CC(C)=O>[CH3:32][O:33][N:34]=[C:35]([C:40]1[CH:45]=[CH:44][CH:43]=[CH:42][C:41]=1[CH2:46][Br:47])[C:36]([O:38][CH3:39])=[O:37].[CH3:48][O:49][N:50]=[C:51]([C:56]1[CH:61]=[CH:60][CH:59]=[CH:58][C:57]=1[CH3:62])[C:52]([O:54][CH3:55])=[O:53] |f:1.2,3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC1=C(C=CC=C1)/C(/C(=O)OC)=C\OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)C(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CON=C(C(=O)OC)C1=C(C=CC=C1)CBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC=C1)CC(=O)OC
|
Name
|
alkyl nitrite
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC1=C(C=CC=C1)/C(/C(=O)OC)=C\OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC=C1)CC(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO\N=C(\C(=O)OC)/C1=C(C=CC=C1)CBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)C(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CON=C(C(=O)OC)C1=C(C=CC=C1)CBr
|
Name
|
|
Type
|
product
|
Smiles
|
CON=C(C(=O)OC)C1=C(C=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
BrCC1C=CC=CC=1/C(=C\OC)/C(OC)=O.[OH-].[Na+].[OH-].[K+].CC1C=CC=CC=1CC([O-])=O.[CH3:32][O:33]/[N:34]=[C:35](\[C:40]1[CH:45]=[CH:44][CH:43]=[CH:42][C:41]=1[CH2:46][Br:47])/[C:36]([O:38][CH3:39])=[O:37].[CH3:48][O:49][N:50]=[C:51]([C:56]1[CH:61]=[CH:60][CH:59]=[CH:58][C:57]=1[CH2:62]Br)[C:52]([O:54][CH3:55])=[O:53].CC1C=CC=CC=1CC(OC)=O>C(C(C)=O)C.CC(C)=O>[CH3:32][O:33][N:34]=[C:35]([C:40]1[CH:45]=[CH:44][CH:43]=[CH:42][C:41]=1[CH2:46][Br:47])[C:36]([O:38][CH3:39])=[O:37].[CH3:48][O:49][N:50]=[C:51]([C:56]1[CH:61]=[CH:60][CH:59]=[CH:58][C:57]=1[CH3:62])[C:52]([O:54][CH3:55])=[O:53] |f:1.2,3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC1=C(C=CC=C1)/C(/C(=O)OC)=C\OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)C(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CON=C(C(=O)OC)C1=C(C=CC=C1)CBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC=C1)CC(=O)OC
|
Name
|
alkyl nitrite
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC1=C(C=CC=C1)/C(/C(=O)OC)=C\OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC=C1)CC(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO\N=C(\C(=O)OC)/C1=C(C=CC=C1)CBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)C(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CON=C(C(=O)OC)C1=C(C=CC=C1)CBr
|
Name
|
|
Type
|
product
|
Smiles
|
CON=C(C(=O)OC)C1=C(C=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |